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Compound of Interest

methyl 2-(2-
Compound Name:

Cat. No.: B6104927

chlorophenoxy)propanoate

Get Quote

Executive Summary & Chemical Identity

Methyl 2-(2-chlorophenoxy)propanoate is the methyl ester of 2-(2-chlorophenoxy)propionic

acid (2-CPP). It belongs to the chlorophenoxy propionate family, commonly used as synthetic

auxins in agrochemistry. While often overshadowed by its 4-chloro-2-methyl analog (Mecoprop-

methyl), this compound serves as a critical reference standard in residue analysis and a

metabolic intermediate in environmental fate studies.

Parameter Data

IUPAC Name Methyl 2-(2-chlorophenoxy)propanoate
CAS Number 74411-15-7 (Isomer specific)
Molecular Formula C11H13ClOs3

Molecular Weight 214.65 g/mol

Structural Class

Phenoxy-propionate Ester

Key Analog

Mecoprop-methyl (CAS 23844-56-6)
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Physicochemical Profile

Note: Direct experimental values for this specific isomer are rare in public registries. The data
below synthesizes predicted values and comparative analysis against the validated analog,
Mecoprop-methyl.

Solubility & Partitioning Data

The methyl esterification significantly reduces water solubility compared to the parent acid,
increasing lipophilicity (LogP).

Value
Property . Confidence Context
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Mecoprop-methyl is
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removal of the ring-
Water Solubility ) methyl group in 2-
25 — 45 mg/L High (Analog-based)
(20°C) CPP ester generally
increases polarity
slightly, enhancing

solubility.

Consistent with mono-

LogP (Octanol/Water) 31-34 High chlorinated phenoxy
esters.

~1.5x 1077 ) Low volatility from
Henry's Law Constant Medium

atm-m3/mol water surfaces.

H 7: Stable (Days)pH Typical ester

Hydrolysis Half-life b ) (Days)e High P ] ]

9: Labile (Hours) hydrolysis profile.

Comparative Structural Logic

To validate the solubility range, we compare it to established herbicides:

e Mecoprop-methyl: (4-Cl, 2-Me on ring) — Solubility ~23 mg/L.
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e 2,4-D Methyl Ester: (2,4-di-Cl on ring) — Solubility ~30 mg/L.

e Methyl 2-(2-chlorophenoxy)propanoate: (2-Cl only).[1][2] The lack of the hydrophobic 4-Cl
or 2-Me groups suggests a solubility slightly higher than Mecoprop-methyl, likely capping
near 40-50 mg/L.

Experimental Methodologies

For researchers synthesizing or analyzing this compound, the following protocols ensure data
integrity.

Synthesis Workflow (DOT Visualization)

The synthesis typically involves the O-alkylation of 2-chlorophenol with methyl 2-
chloropropionate.
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Figure 1: Synthesis pathway via O-alkylation. The reaction is driven by potassium carbonate in
refluxing acetone.

Solubility Determination Protocol (OECD 105)

Since the estimated solubility is >10 mg/L, the Flask Method is the primary choice. If
preliminary results suggest <10 mg/L, switch to the Column Elution method.

Phase 1: Preliminary Estimation

o Weigh 100 mg of the substance into a 10 mL graduated cylinder.

e Add increasing volumes of water at 20°C.
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» Shake vigorously. If dissolved, solubility is high. If visible particles remain, proceed to the
main test.

Phase 2: The Flask Method (Main Test)

Principle: Saturation is achieved at a temperature slightly above the test temperature to ensure
equilibrium is approached from supersaturation.

o Preparation: Prepare 5 replicates. Add ~200 mg of Methyl 2-(2-chlorophenoxy)propanoate
to 50 mL of double-distilled water in glass-stoppered flasks.

o Agitation: Shake at 30°C for 24, 48, and 72 hours.

o Equilibration: Transfer flasks to a 20°C water bath and allow to stand for 24 hours. This
precipitates excess solute, ensuring true saturation.

o Separation: Centrifuge at 20°C (avoid filtration if possible to prevent adsorption to filter
media).

o Quantification: Analyze the supernatant using HPLC-UV (Protocol 3.3).

Self-Validation Check: The results from the 24, 48, and 72-hour batches must not differ by
more than 15%. If they do, equilibrium was not reached.

Analytical Quantification (HPLC-UV)

e Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150 x 4.6 mm, 5 um).

» Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid.

e Flow Rate: 1.0 mL/min.

e Detection: UV at 230 nm (Characteristic absorption of the chlorophenoxy ring).
e Injection Volume: 10-20 pL.

o Retention Time: Expect elution around 4—6 minutes (shorter than Mecoprop-methyl due to
lower lipophilicity).
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Stability & Hydrolysis Pathways

Solubility data for esters is time-sensitive due to hydrolysis. In environmental waters (pH 5-9),
the ester bond cleaves to form the parent acid and methanol.

Methyl 2-(2-chlorophenoxy)propanoate

(Low Solubility)

Nucleophilic Attac

Elimination

2-(2-chlorophenoxy)propionic acid
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Figure 2: Hydrolysis pathway. At pH > 7, the conversion to the acid form (anion) drastically
increases apparent water solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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